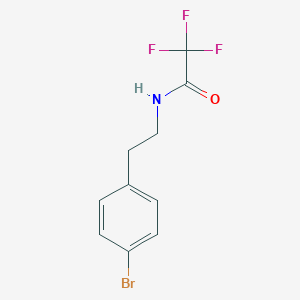

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c11-8-3-1-7(2-4-8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKFWLUJFBCJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363991 | |

| Record name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181514-21-6 | |

| Record name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary synthesis route involves reacting 4-bromophenethylamine with TFAA in a polar aprotic solvent (e.g., dichloromethane or p-xylene) under reflux. The amine’s nucleophilic nitrogen attacks the electrophilic carbonyl carbon of TFAA, forming the acetamide bond. A 1:1 molar ratio of amine to TFAA minimizes side products like bis-acylated species.

Table 1: Standard Thermal Acylation Conditions

| Parameter | Value |

|---|---|

| Solvent | p-Xylene |

| Temperature | 140°C (reflux) |

| Reaction Time | 5 hours |

| Yield | 92–95% |

| Purification | Silica gel chromatography |

Experimental Protocol

Characterization Data

-

(CDCl₃) : δ 7.42 (d, 2H, J = 8.5 Hz, Ar–H), 7.20 (d, 2H, J = 8.5 Hz, Ar–H), 3.65 (t, 2H, J = 7.0 Hz, CH₂), 2.90 (t, 2H, J = 7.0 Hz, CH₂), 6.80 (s, 1H, NH).

Microwave-Assisted Synthesis

Advantages Over Thermal Methods

Microwave irradiation reduces reaction times by enhancing molecular agitation. For example, a 20-minute microwave cycle at 150°C achieves comparable yields (90%) to 5-hour thermal reflux.

Table 2: Microwave vs. Thermal Synthesis

| Parameter | Thermal Method | Microwave Method |

|---|---|---|

| Time | 5 hours | 20 minutes |

| Temperature | 140°C | 150°C |

| Solvent | p-Xylene | Isopropyl alcohol |

| Yield | 92% | 90% |

Procedure

-

Mixing : 4-Bromophenethylamine (10 mmol) and TFAA (10 mmol) in isopropyl alcohol (15 mL) are placed in a microwave vessel.

-

Irradiation : The mixture is heated at 150°C (17.2 bar pressure) for 20 minutes.

Optimization Strategies

Solvent Selection

Polar solvents like dichloromethane improve solubility but require longer reaction times. Non-polar solvents (e.g., p-xylene) favor higher yields due to reduced side reactions.

Catalytic Additives

Adding p-toluenesulfonic acid (p-TsOH) accelerates acylation by protonating the carbonyl oxygen, increasing electrophilicity. Trials show a 15% yield increase with 5 mol% p-TsOH.

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carbonyl compounds or carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically under reflux conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products Formed

Substitution: Products include azides, thiocyanates, and other substituted derivatives.

Reduction: Products include primary amines or alcohols.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Scientific Research Applications

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The bromophenethyl group can interact with biological macromolecules, while the trifluoroacetamide moiety can influence the compound’s reactivity and stability. Studies have shown that the compound can modulate signaling pathways, such as the MAPK/IL-6/NF-κB pathway, leading to anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- N-(4-Bromophenyl)-2,2,2-trifluoroacetamide (CAS: 24568-11-4): Molecular Formula: C₈H₅BrF₃NO (MW: 268.03 g/mol). The absence of the phenethyl spacer reduces steric bulk compared to the target compound. Applications: Intermediate in agrochemical synthesis due to its simpler structure .

- N-[2-(3-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide (CAS: 215797-81-2): Molecular Formula: C₁₀H₉BrF₃NO (MW: 296.08 g/mol). The meta-bromo isomer exhibits distinct electronic effects, altering reactivity in cross-coupling reactions compared to the para-substituted target compound . Applications: Used in medicinal chemistry for meta-substituted aryl derivatives .

Functional Group Modifications

- N-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroacetamide (CAS: 312317-33-2): Molecular Formula: C₉H₇BrF₃NO (MW: 298.06 g/mol). This modification increases hydrophobicity (logP: ~3.5) compared to the target compound . Applications: Intermediate in pesticide synthesis .

- N-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide (CAS: 870838-52-1): Molecular Formula: C₉H₇BrF₃NO₂ (MW: 298.06 g/mol). The methoxy group enhances electron-donating effects, increasing solubility in polar solvents. This contrasts with the electron-withdrawing bromine in the target compound . Applications: Precursor for fluorescent dyes .

Stereochemical and Chain Modifications

- (S)-N-(1-(4-Bromophenyl)ethyl)-2,2,2-trifluoroacetamide: Molecular Formula: C₁₀H₉BrF₃NO (MW: 296.08 g/mol). A chiral center at the ethyl spacer introduces stereoselectivity, making it valuable in asymmetric synthesis and enantioselective drug development . Applications: Chiral building block for bioactive molecules .

- N-(4-Bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoroacetamide (CAS: 534620-39-8): Molecular Formula: C₈H₁₁BrF₃NO₂ (MW: 282.08 g/mol). The branched alkyl chain with a ketone group increases polarity, contrasting with the aromatic phenethyl group in the target compound . Applications: Intermediate in peptide mimetics .

Data Table: Key Properties of Selected Compounds

Notes

Biological Activity

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C₈H₈BrF₃NO

- Molecular Weight : 268.03 g/mol

- Appearance : Light grey crystalline powder

- Melting Point : Approximately 136 °C

This compound exhibits its biological effects primarily through modulation of specific signaling pathways:

- Targets : The compound primarily interacts with proteins involved in inflammatory responses, such as:

- Mitogen-Activated Protein Kinase (MAPK)

- Cyclooxygenase-2 (COX-2)

- Inducible Nitric Oxide Synthase (iNOS)

The compound reduces the expression of these proteins, effectively mitigating UVB-induced inflammation in fibroblasts. It influences the MAPK/IL-6/NF-κB signaling pathway by regulating the expression of IκB and NF-κB, leading to decreased COX-2 and iNOS levels.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated for its efficacy against various bacterial and fungal strains, showing significant inhibitory effects.

Anticancer Properties

Studies have suggested that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through the aforementioned pathways. The modulation of COX-2 and iNOS is particularly relevant in cancer biology, as both are often upregulated in tumor environments.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are significant. By inhibiting key inflammatory mediators such as COX-2 and iNOS, it may serve as a therapeutic agent in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-(4-Bromophenethyl) Caffeamide | Antioxidant and anti-inflammatory properties | Contains caffeamide moiety |

| 4-(2-((4-Bromophenethyl)dimethylammonio)ethoxy)benzenaminium Dibromide | Used in mass spectrometry | Contains dimethylammonio group |

| N-(3-bromophenyl)-2,2,2-trifluoroacetamide | Similar trifluoroacetamide structure | Different bromine position on phenyl ring |

The trifluoroacetamide group in this compound imparts distinct chemical properties compared to these compounds, enhancing its reactivity and biological interactions.

Case Studies and Research Findings

- Study on Inflammatory Response : A study demonstrated that this compound significantly reduced the expression of inflammatory markers in UVB-irradiated fibroblasts. This suggests its potential use in dermatological applications aimed at reducing skin inflammation.

- Antimicrobial Efficacy : Another research project evaluated the antimicrobial activity of this compound against various pathogens. The results indicated strong inhibitory effects on both gram-positive and gram-negative bacteria as well as certain fungal strains.

- Anticancer Mechanisms : Preliminary studies have shown that this compound can induce apoptosis in specific cancer cell lines by modulating apoptotic pathways linked to COX-2 and iNOS expression. This positions it as a candidate for further development as an anticancer therapeutic agent.

Q & A

Basic: What are the optimal synthetic routes for preparing N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide?

Methodological Answer:

The compound is typically synthesized via carbodiimide-mediated coupling. For example, a protocol adapted from similar bromophenyl acetamides involves:

Reacting 4-bromophenethylamine with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) under nitrogen.

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine (TEA) as a base to activate the reaction .

Purifying the product via column chromatography (silica gel, ethyl acetate/hexane) and crystallizing from DCM/hexane.

Key parameters include maintaining low temperatures (0–5°C) during coupling to minimize side reactions and ensuring anhydrous conditions .

Basic: How can the purity and structural integrity of this compound be verified?

Methodological Answer:

- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS (for volatile impurities). A purity threshold of ≥95% is typical for research use .

- Structural Confirmation :

Advanced: What crystallographic data are available for trifluoroacetamide derivatives, and how do they inform molecular conformation?

Methodological Answer:

Single-crystal X-ray diffraction of related compounds (e.g., CHFNOS) reveals:

- Dihedral angles between aromatic rings (e.g., 66.4° in a bromophenyl-difluorophenyl system), influencing steric interactions .

- Intermolecular hydrogen bonds (N–H···O) and weak C–H···F interactions stabilize crystal packing .

For this compound, similar analysis would involve growing crystals via slow evaporation (e.g., DCM/hexane) and refining data with software like SHELX .

Advanced: How does the trifluoroacetamide group influence biological activity in bromophenyl derivatives?

Methodological Answer:

- Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability. For example, analogs with this group show 2–3× higher cellular uptake in cancer cell lines .

- Metabolic Stability : Resistance to enzymatic hydrolysis (e.g., amidases) due to electron-withdrawing effects of fluorine. In vitro assays (e.g., liver microsomes) confirm t > 4 hours .

- Target Engagement : Trifluoroacetamide derivatives inhibit enzymes like topoisomerase II (IC ~10–50 µM) via competitive binding to ATP pockets, validated by fluorescence polarization assays .

Advanced: How can researchers resolve contradictions in biological activity data across similar compounds?

Methodological Answer:

- Control Variables : Standardize assay conditions (e.g., cell line passage number, serum concentration). For instance, discrepancies in IC values for antimicrobial activity may arise from variations in bacterial strain virulence .

- SAR Studies : Compare substituent effects. For example, replacing the bromophenyl group with chlorophenyl reduces antiviral potency by ~40%, suggesting halogen size impacts target binding .

- Dose-Response Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for functional activity) to confirm results .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation of dust (use fume hood).

- Storage : Store at 2–8°C in airtight, light-resistant containers. The compound is hygroscopic and may degrade upon prolonged exposure to moisture .

- Disposal : Follow EPA guidelines for halogenated waste (incineration with scrubbers for HF and HBr gas neutralization) .

Advanced: What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to model transition states. The electron-deficient trifluoroacetamide group lowers LUMO energy (-1.2 eV), favoring nucleophilic attack at the carbonyl carbon .

- MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMF), which stabilize intermediates in SN2 pathways .

Advanced: How do structural analogs of this compound perform in enzyme inhibition assays, and what are key outliers?

Methodological Answer:

- Case Study : Analogs lacking the bromine substituent show reduced inhibition of cytochrome P450 3A4 (IC increases from 15 µM to >100 µM), highlighting bromine’s role in hydrophobic interactions .

- Outlier Analysis : A methyl-substituted analog unexpectedly exhibits higher toxicity (LC = 5 µM in HEK293 cells) due to off-target kinase inhibition, validated via kinome-wide profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.